molecular formula C12H15ClN2O2 B152900 spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride CAS No. 85732-37-2

spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride

Cat. No.: B152900
CAS No.: 85732-37-2
M. Wt: 254.71 g/mol
InChI Key: QNADLUDHFUAJIK-UHFFFAOYSA-N
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Description

Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol . This compound is known for its unique spiro structure, which consists of a benzoxazine ring fused to a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a benzoxazine derivative with a piperidine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride lies in its specific spiro structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .

Biological Activity

Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS No. 85732-37-2) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by various studies and data.

  • Molecular Formula: C12H15ClN2O2
  • Molecular Weight: 254.71 g/mol
  • Purity: 95%
  • IUPAC Name: this compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various pathogenic bacteria.

Table 1: Antimicrobial Activity Against Pathogenic Bacteria

Bacterial StrainZone of Inhibition (mm)Concentration (mg/ml)
Staphylococcus aureus33.260.5
Bacillus subtilis36.440.5
Klebsiella pneumoniaeNot significant-
Escherichia coliNo inhibition-

The results indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing no effect against Escherichia coli .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. In a study using bovine serum albumin to assess protein denaturation, this compound demonstrated substantial inhibition of protein denaturation.

Table 2: Anti-inflammatory Activity Results

Compound% Inhibition at 250 µg/ml
Spiro[benzo[d][1,3]oxazine]85.14
Diclofenac SodiumReference

The compound showed a high percentage of inhibition compared to standard anti-inflammatory drugs .

Anticonvulsant Activity

Recent research has also explored the anticonvulsant potential of this compound. Using the pentylenetetrazole model for seizure induction in animal studies, the compound exhibited significant anticonvulsant properties.

Table 3: Anticonvulsant Activity Assessment

CompoundSeizure Protection (%)
Spiro[benzo[d][1,3]oxazine]78
DiazepamReference

Molecular docking studies suggest that the compound may act as a GABA-A receptor agonist, which is a common mechanism for anticonvulsant drugs .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis of various derivatives of spiro[benzo[d][1,3]oxazine] compounds and their biological evaluations. The findings indicated that modifications in the chemical structure could enhance biological activity significantly. For instance, derivatives with specific alkyl substitutions showed improved antibacterial efficacy compared to the parent compound .

Properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNADLUDHFUAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516511
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85732-37-2
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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